Cas no 2137082-60-9 (tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate)

Tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate is a chiral intermediate widely used in organic synthesis, particularly in pharmaceutical research. Its key advantages include high enantiomeric purity, making it valuable for asymmetric synthesis and the development of bioactive compounds. The tert-butyl carbamate (Boc) protecting group enhances stability during reactions, while the nitrothiophene moiety offers reactivity for further functionalization. This compound is particularly useful in peptidomimetics and small-molecule drug discovery due to its structural versatility. Its well-defined stereochemistry ensures reproducibility in complex synthetic pathways, supporting applications in medicinal chemistry and material science. Proper handling under controlled conditions is recommended due to its reactive functional groups.
tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate structure
2137082-60-9 structure
Product Name:tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate
CAS No:2137082-60-9
MF:C12H16N2O5S
MW:300.330842018127
CID:5890939
PubChem ID:165500971
Update Time:2025-05-20

tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate
    • 2137082-60-9
    • EN300-1164861
    • tert-butyl N-[(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropyl]carbamate
    • Inchi: 1S/C12H16N2O5S/c1-12(2,3)19-11(16)13-8(6-7-15)9-4-5-10(20-9)14(17)18/h4-5,7-8H,6H2,1-3H3,(H,13,16)/t8-/m0/s1
    • InChI Key: AJZNNRRGZHOLQN-QMMMGPOBSA-N
    • SMILES: S1C(=CC=C1[C@H](CC=O)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 300.07799279g/mol
  • Monoisotopic Mass: 300.07799279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 130Ų

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Additional information on tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate

Introduction to tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate (CAS No. 2137082-60-9)

tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate (CAS No. 2137082-60-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a tert-butyl carbamate derivative with a unique structure that includes a nitrothiophene moiety. The presence of these functional groups endows the molecule with a range of interesting properties, making it a valuable candidate for various applications, particularly in drug discovery and development.

The chemical structure of tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate is characterized by a tert-butyl group attached to the nitrogen atom of the carbamate functional group. The carbamate itself is linked to a chiral carbon center, which is further substituted with a nitrothiophene ring. This intricate arrangement of functional groups contributes to the compound's stability and reactivity, making it an intriguing subject for both academic and industrial research.

In recent years, there has been a surge in interest in compounds containing nitrothiophene moieties due to their potential therapeutic applications. Studies have shown that nitrothiophenes can exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific structure of tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate has been explored in several preclinical studies, where it has demonstrated promising results in modulating key biological pathways.

One notable area of research involves the use of tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate as a lead compound for the development of new drugs targeting inflammatory diseases. Inflammation is a complex biological response that plays a crucial role in various pathological conditions, including arthritis, asthma, and inflammatory bowel disease. Preclinical studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and associated symptoms.

Beyond its anti-inflammatory properties, tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate has also shown promise in cancer research. Cancer cells often exhibit dysregulated signaling pathways that contribute to their uncontrolled growth and survival. Studies have indicated that this compound can interfere with these pathways by modulating the activity of key enzymes and proteins involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit the activity of protein kinase C (PKC), which is known to play a critical role in promoting cancer cell survival and metastasis.

The unique chemical structure of tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate also makes it an attractive candidate for drug delivery systems. The tert-butyl carbamate group can be used as a prodrug strategy to enhance the solubility and bioavailability of the compound. This approach can improve the therapeutic index and reduce potential side effects associated with conventional drug formulations.

In addition to its potential therapeutic applications, tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate has been studied for its utility as a synthetic intermediate in organic synthesis. The presence of multiple reactive functional groups allows for versatile chemical transformations, making it a valuable building block for the synthesis of more complex molecules. Researchers have utilized this compound as a starting material for the preparation of various derivatives with enhanced biological activities or improved pharmacological profiles.

The synthesis of tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate typically involves several steps, including the formation of the nitrothiophene ring and subsequent functionalization to introduce the carbamate group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, facilitating its broader application in research and development.

In conclusion, tert-butyl N-(1S)-1-(5-nitrothiophen-2-yl)-3-oxopropylcarbamate (CAS No. 2137082-60-9) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or synthetic intermediate. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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